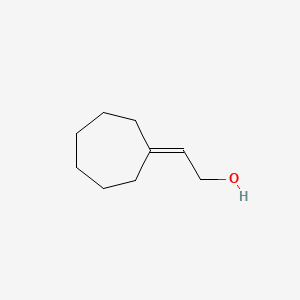

2-Cycloheptylideneethanol

Description

Significance and Research Context in Organic Chemistry

The cycloheptane (B1346806) motif is a recurring structural element in a variety of natural products and medicinally relevant compounds. acs.orggjust.ac.in The construction of such seven-membered rings and their subsequent functionalization are challenging yet important tasks in synthetic organic chemistry. acs.org Derivatives of cycloheptane are explored for their potential biological activities, and thus, methods to synthesize and modify them are of continuous interest.

The exocyclic alkene portion of 2-Cycloheptylideneethanol is a key functional group that allows for a multitude of further chemical transformations. The presence of a primary alcohol provides a handle for esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution, making it a potentially versatile synthetic intermediate. The study of such compounds, even if not directly leading to a commercial application, expands the toolbox of synthetic chemists and provides valuable data on the physical and chemical properties of this class of molecules.

Historical Perspectives on Related Chemical Structures and Transformations

The most direct and common methods for the synthesis of a molecule like this compound, which features a carbon-carbon double bond, are olefination reactions. The historical development of these reactions is a cornerstone of modern organic chemistry.

The Wittig Reaction:

In 1979, Georg Wittig was a co-recipient of the Nobel Prize in Chemistry for his discovery of the reaction that now bears his name. wikipedia.orgbritannica.comgangalib.org Wittig, a German chemist born in 1897, developed a method to synthesize alkenes from aldehydes and ketones using phosphonium (B103445) ylides. wikipedia.orgbritannica.comwikipedia.org This transformation, first reported in the 1950s, was a groundbreaking achievement in organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds with predictable regioselectivity. openstax.org The Wittig reaction of cycloheptanone (B156872) with the appropriate phosphorus ylide would be a primary route to generate the cycloheptylidene moiety. masterorganicchemistry.comlibretexts.org

The Horner-Wadsworth-Emmons (HWE) Reaction:

A significant modification of the Wittig reaction was developed by Leopold Horner, William S. Wadsworth, and William D. Emmons. wikipedia.orgdifferencebetween.comnumberanalytics.com In 1958, Horner published on the use of phosphonate-stabilized carbanions, and Wadsworth and Emmons further defined and expanded the reaction. wikipedia.orgthieme-connect.com This reaction, now known as the Horner-Wadsworth-Emmons (HWE) reaction, typically employs phosphonate (B1237965) esters and often provides better yields and easier purification of the alkene product compared to the traditional Wittig reaction. wikipedia.org A key advantage of the HWE reaction is its tendency to form (E)-alkenes with high stereoselectivity. wikipedia.org

The Julia Olefination:

In 1973, the French chemist Marc Julia and his colleague Jean-Marc Paris reported a novel method for olefin synthesis using sulfones. wikipedia.orgscispace.com This reaction, now known as the Julia olefination or Julia-Lythgoe olefination, involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by a reductive elimination to form the alkene. wikipedia.org The reaction was further explored and expanded by Basil Lythgoe and Philip Kocienski. wikipedia.orgwikipedia.orgroyalsociety.org The Julia olefination and its more modern variations, such as the Julia-Kocienski olefination, are celebrated for their versatility, functional group tolerance, and often high stereoselectivity for the trans-alkene. wikipedia.org This method has been widely applied in the total synthesis of complex natural products. researchgate.net

Chemical Data for this compound

| Property | Value |

| CAS Number | 4448-83-3 guidechem.com |

| Molecular Formula | C₉H₁₆O guidechem.com |

| Molecular Weight | 140.226 g/mol guidechem.com |

| Synonyms | .delta.1,.beta.-cycloheptaneethanol, ethanol (B145695), 2-cycloheptylidene- guidechem.com |

Structure

3D Structure

Properties

CAS No. |

4448-83-3 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2-cycloheptylideneethanol |

InChI |

InChI=1S/C9H16O/c10-8-7-9-5-3-1-2-4-6-9/h7,10H,1-6,8H2 |

InChI Key |

OVEOABNEDKAHFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=CCO)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cycloheptylideneethanol and Its Precursors

Retrosynthetic Strategies for the Cycloheptylideneethanol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. ias.ac.inlkouniv.ac.in This process helps in devising a logical synthetic plan by identifying key bond disconnections and functional group interconversions. ias.ac.inlkouniv.ac.in

Disconnection Approaches for the Carbon-Carbon Bonds

The primary carbon-carbon bond disconnections for 2-cycloheptylideneethanol focus on the exocyclic double bond and the bond connecting the ethyl alcohol moiety to the cycloheptyl ring.

A key retrosynthetic disconnection involves breaking the C-C double bond of the cycloheptylidene group. This leads back to cycloheptanone (B156872) as a readily available starting material. The formation of the double bond can then be envisioned through an olefination reaction, a powerful method for creating carbon-carbon double bonds.

Another critical disconnection is the C-C bond between the cycloheptylidene ring and the ethanol (B145695) side chain. This disconnection points towards a nucleophilic addition of a two-carbon unit to a cycloheptanone derivative.

| Disconnection | Synthons | Synthetic Equivalents | Forward Reaction |

| C=C bond of the exocyclic double bond | Cycloheptanone cation and a two-carbon anion | Cycloheptanone and a phosphorus ylide (e.g., from (2-hydroxyethyl)triphenylphosphonium bromide) | Wittig Reaction |

| C-C bond between the ring and the side chain | Cycloheptylidene carbanion and a formaldehyde (B43269) cation | Cycloheptylidenemagnesium halide and formaldehyde | Grignard Reaction |

Strategic Analysis of the Hydroxyl Group Introduction

The introduction of the hydroxyl group is a pivotal step in the synthesis of this compound. Two main strategies can be considered:

Pre-functionalization: The hydroxyl group, or a protected version of it, is carried through the synthesis from the beginning. For example, a reagent already containing the hydroxyethyl (B10761427) group can be used in the olefination step.

Post-functionalization: The hydroxyl group is introduced at a later stage of the synthesis. This could involve the reduction of a corresponding carboxylic acid or ester, or the reaction of an organometallic intermediate with an epoxide.

The choice between these strategies depends on the compatibility of the hydroxyl group with the reaction conditions of the other synthetic steps. Protecting the hydroxyl group might be necessary to prevent unwanted side reactions.

Classical and Established Synthetic Routes

Based on the retrosynthetic analysis, several classical and well-established synthetic routes can be employed to synthesize this compound.

Olefination Reactions for the Cycloheptylidene Moiety

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are the most common methods for converting a ketone, like cycloheptanone, into an alkene.

The Wittig reaction involves the reaction of a phosphorus ylide with a ketone. For the synthesis of this compound, the ylide would be generated from a (2-hydroxyethyl)triphenylphosphonium salt. The use of a pre-formed hydroxy-functionalized ylide exemplifies the pre-functionalization strategy for introducing the hydroxyl group.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Cycloheptanone | (2-Hydroxyethyl)triphenylphosphonium ylide | Wittig Reaction | This compound |

Grignard-Type or Organometallic Additions for Alcohol Formation

Grignard reactions are a fundamental tool for forming carbon-carbon bonds and synthesizing alcohols. organic-chemistry.orgpressbooks.pub In the context of this compound, a Grignard reagent can be used in several ways.

One approach involves the reaction of a cycloheptyl magnesium halide with an appropriate electrophile containing the two-carbon alcohol unit, such as ethylene (B1197577) oxide. Subsequent elimination of water would be required to form the exocyclic double bond.

Alternatively, and more directly, a Grignard reagent can be formed from a cycloheptylidene halide. The reaction of this organometallic species with formaldehyde would directly yield this compound. organic-chemistry.org This method relies on the successful preparation of the cycloheptylidene halide precursor.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Cycloheptylmagnesium bromide | Ethylene oxide | Grignard Reaction | 2-Cycloheptylethanol (requires subsequent dehydration) |

| Cycloheptylidenemethyl magnesium bromide | Formaldehyde | Grignard Reaction | This compound |

Hydrogenation and Dehydrogenation Approaches for Ring Modifications

Hydrogenation is a chemical reaction that typically involves the addition of hydrogen across double or triple bonds in the presence of a catalyst, leading to saturated compounds. wikipedia.org While not directly involved in the primary synthesis of the target molecule from cycloheptanone, hydrogenation and dehydrogenation can be relevant for the synthesis of precursors or for modifications of the cycloheptane (B1346806) ring. wikipedia.orgnih.gov

For instance, if the synthesis started from a cycloheptene (B1346976) derivative, selective hydrogenation of an endocyclic double bond might be necessary before introducing the exocyclic double bond. acs.orgfiveable.me The choice of catalyst (e.g., palladium, platinum, nickel) is crucial for achieving the desired selectivity. wikipedia.org Conversely, dehydrogenation could be used to introduce unsaturation into the cycloheptane ring if required for a particular synthetic strategy.

| Reactant | Reagent | Catalyst | Reaction Type | Product |

| Cycloheptene derivative | H₂ | Pd/C, PtO₂, or Ni | Hydrogenation | Cycloheptane derivative |

| Cycloheptane derivative | Dehydrogenation agent | Various | Dehydrogenation | Cycloheptene derivative |

Modern and Catalytic Synthetic Approaches

Modern organic synthesis provides powerful tools for constructing specific molecular architectures. The synthesis of this compound and its precursors can benefit from catalytic methods that offer high levels of control over reactivity and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Skeletal Construction

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. eie.gr Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly powerful for building molecular frameworks. hilarispublisher.commdpi.com In the context of this compound, these reactions could be employed to construct the key carbon skeleton.

A general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orgnih.gov The process begins with the oxidative addition of an organic halide to a low-valent transition metal catalyst, typically Pd(0). This is followed by transmetalation with an organometallic reagent. The final step, reductive elimination, forms the new C-C bond and regenerates the active catalyst. libretexts.orgnih.gov The choice of ligands, such as phosphines, is crucial for stabilizing the catalyst and modulating its reactivity. eie.gr

For instance, a plausible route to a precursor for this compound could involve a Suzuki coupling between a cycloheptenyl-derived boronic acid or ester and a vinyl halide fragment. The versatility of palladium catalysts allows for a broad range of functional groups to be tolerated, which is advantageous for synthesizing complex molecules. mdpi.com Nickel and iron catalysts are also emerging as more sustainable alternatives for similar cross-coupling transformations. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions This table presents generalized data for analogous coupling reactions relevant to the synthesis of complex alkenes.

| Catalyst System | Coupling Partners | Reaction Type | Typical Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / XPhos | Aryltrifluorosilanes & Heteroaryl chlorides | Hiyama Coupling | 71-94% | mdpi.com |

| PdCl₂(dppf) | 4-Iodoanisole & Bromoindole derivative | Suzuki Coupling | 63% | mdpi.com |

| PdCl₂(dppf) | Vinyl iodide & Boronic acid | Suzuki Coupling | 70% | mdpi.com |

Photoredox Catalysis in C-H Functionalization and Olefin Transformations

Visible-light photoredox catalysis has become a powerful strategy for organic synthesis, using light energy to drive redox reactions under mild conditions. nih.govusp.brresearchgate.net This approach typically involves a photocatalyst, such as an iridium or ruthenium complex, that absorbs light and becomes a potent single-electron oxidant or reductant. usp.br

This methodology is particularly relevant for C-H functionalization and olefin transformations. For the synthesis of allylic alcohols like this compound, photoredox catalysis offers novel pathways. For example, the isomerization of allylic alcohols can be achieved via C-H bond activation. nih.govresearchgate.net In some systems, a photoredox-catalyzed hydrogen atom transfer (HAT) process can facilitate the conversion of allylic alcohols to other functional groups. mdpi.com

The combination of photoredox catalysis with another catalytic cycle, known as dual catalysis, has expanded the scope of possible transformations. beilstein-journals.org For instance, merging photoredox catalysis with transition metal catalysis can enable cross-coupling reactions that are otherwise difficult. nih.govrsc.org A photocatalyst can be used to generate a radical intermediate, which is then intercepted by a metal catalyst (e.g., Ni or Cr) to form a new bond with high selectivity. beilstein-journals.orgrsc.org This approach could be envisioned for the allylic C-H functionalization of a cycloheptene derivative to introduce the required ethanol side chain. Another strategy involves the one-electron reduction of an olefin to form a highly nucleophilic radical anion, which can then be functionalized. chemrxiv.org

Table 2: Applications of Photoredox Catalysis in Allylic Alcohol and Olefin Chemistry This table summarizes findings from studies on analogous photoredox-catalyzed reactions.

| Catalytic System | Transformation | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Ir-based photocatalyst | Isomerization | γ-carbonyl-substituted allylic alcohols | C-H bond activation | nih.govresearchgate.net |

| Ir photocatalyst / Cr catalyst | Allylation of aldehydes | Electron-rich alkenes | Dual-catalyzed allylic C-H functionalization | rsc.org |

| [Ir(ppy)₂(dtb-bpy)]⁺ | Olefin reduction | Unactivated alkenes | Single electron reduction to radical anion | chemrxiv.org |

| Eosin Y (photoacid) | Glycosylation | Glycals | Direct activation and coupling with alcohols | nih.gov |

Stereoselective and Regioselective Synthesis of this compound

Achieving specific stereochemistry and regiochemistry is a critical challenge in synthesis. The synthesis of this compound, which contains a chiral center if the exocyclic double bond is considered as part of a larger asymmetric molecule, would require precise control. Stereoselective synthesis aims to produce a single desired stereoisomer. upol.cz

Asymmetric hydrogenation is a powerful method for producing chiral alcohols. nih.gov For precursors to exocyclic allylic alcohols, the asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters via dynamic kinetic resolution (DKR) has been shown to be highly effective. nih.gov Using chiral iridium catalysts, such as Ir-SpiroPAP, various five-, six-, and seven-membered ring substrates have been hydrogenated to yield chiral allylic alcohols with excellent enantioselectivity (up to >99% ee) and diastereoselectivity (up to >99:1 dr). nih.gov A similar strategy could be applied to a cycloheptanone-derived precursor to stereoselectively form the alcohol moiety of this compound.

Another established method is asymmetric transfer hydrogenation, which often uses robust and commercially available chiral ruthenium complexes with a hydrogen source like a formic acid/triethylamine mixture. researchgate.netrsc.org This technique has been successfully applied to the reduction of 2-arylidene cycloalkanones, including seven-membered rings, to produce chiral exocyclic allylic alcohols in high yields and enantiomeric excess. researchgate.netrsc.org Regioselectivity, the control of where a reaction occurs on a molecule, is also crucial. For instance, in the 1,3-dipolar cycloaddition reactions used to create other heterocyclic systems, the choice of catalyst (e.g., FeCl₃ vs. copper or ruthenium) can dictate which regioisomer is formed. nih.gov

Table 3: Catalytic Systems for Stereoselective Synthesis of Chiral Exocyclic Allylic Alcohols Data is from studies on the asymmetric reduction of cyclic ketone precursors.

| Catalyst | Substrate | Reaction Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) / Selectivity | Reference |

|---|---|---|---|---|---|

| Ir-SpiroPAP | Racemic exocyclic γ,δ-unsaturated β-ketoesters | Asymmetric Hydrogenation | 87% to >99% | 93:7 to >99:1 (cis) | nih.gov |

| Chiral Ru-diamine complex | 2-Arylidene cycloalkanones | Asymmetric Transfer Hydrogenation | up to 99% | N/A (Chemoselective C=O reduction) | researchgate.netrsc.org |

| Lipase | Racemic alcohols | Kinetic Resolution | up to 98% | N/A | mdpi.com |

Flow Chemistry Applications in Process Optimization

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, precise control over reaction time and temperature, enhanced safety when handling unstable intermediates, and simplified scalability. nih.govokayama-u.ac.jpresearchgate.net

The synthesis of allylic alcohols and their derivatives is well-suited for flow chemistry. For example, the dehydrative hydrogenation of an allylic alcohol has been performed in a packed-bed flow reactor using Pd/C as a dual-function catalyst for both dehydration and hydrogenation, simplifying the process. mdpi.comnih.gov This demonstrates how multi-step sequences can be telescoped into a single continuous operation.

Photochemical reactions, which are common in modern synthesis, are particularly amenable to flow setups. A flow chemistry photoreactor allows for efficient and uniform irradiation of the reaction mixture, which can be difficult to achieve in large batch reactors. acs.org This has been applied to the three-component synthesis of substituted homoallylic alcohols. acs.org The generation and use of unstable intermediates, such as organolithium species required for certain C-C bond formations, is also much safer and more controllable in a flow system, minimizing side reactions that plague batch processes. okayama-u.ac.jp The synthesis of this compound could be optimized for industrial production by developing a flow process, potentially improving yield, safety, and cost-effectiveness. researchgate.net

Table 4: Comparison of Batch vs. Flow Chemistry for Relevant Reactions This table highlights the general advantages of flow systems observed in analogous synthetic processes.

| Reaction Type | Parameter | Batch Process | Flow Process | Reference |

|---|---|---|---|---|

| Aldol (B89426) Reaction | Reaction Time | 24 hours | 20 minutes | nih.gov |

| Asymmetric Epoxidation | Reaction Time | 2 hours | 2 minutes | nih.gov |

| Friedel-Crafts Alkylation | Selectivity | Polyalkylation is a major issue | Selective monoalkylation achieved | okayama-u.ac.jp |

| Lithiation-Borylation | Temperature | Requires low temp (-78 °C) | Can be run at higher temperatures | okayama-u.ac.jp |

Novel Synthetic Routes and Reaction Development

The continuous search for new synthetic methodologies is driven by the need for greater efficiency, sustainability, and access to novel molecular structures. hilarispublisher.comiiserpune.ac.in For a target like this compound, several emerging strategies could provide innovative construction pathways.

Domino reactions, also known as cascade or tandem reactions, involve two or more bond-forming transformations under the same conditions without isolating intermediates. beilstein-journals.org This approach significantly increases synthetic efficiency. An organocatalytic cascade process has been developed for the one-pot synthesis of complex cycloheptane derivatives, forming multiple new bonds and stereocenters with excellent control. researchgate.net

The development of novel catalytic systems is another key area. For instance, rhenium-based catalysts like MeReO₃ have been used for the allylic transposition of tertiary allylic alcohols, which is a useful rearrangement for generating conjugated enones. rsc.org Research into new reagents and reaction conditions continues to expand the synthetic toolkit. The use of N-tosylhydrazones in transition-metal-catalyzed cross-coupling reactions provides an alternative to traditional organometallic reagents. sioc-journal.cn Furthermore, new methods for functionalizing aromatic rings, such as the vicinal functionalization of arynes, allow for the regioselective synthesis of highly substituted structures that can serve as advanced precursors. pdx.edu These innovative routes offer powerful alternatives for the strategic and efficient assembly of complex target molecules. rsc.orgrsc.org

Reactivity and Mechanistic Studies of 2 Cycloheptylideneethanol

Transformations Involving the Cycloheptylidene Alkene Moiety

The exocyclic double bond of the cycloheptylidene ring is a site of significant reactivity, participating in a variety of addition and rearrangement reactions.

Cycloaddition Reactions of the Alkene

Cycloaddition reactions offer a powerful method for constructing cyclic structures. libretexts.org These reactions involve the concerted combination of two π-electron systems to form a ring, resulting in two new σ-bonds and a decrease in the number of π-bonds. libretexts.org The stereochemistry of these reactions is often predictable based on frontier orbital theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pressbooks.pub

In the context of 2-Cycloheptylideneethanol, the alkene can participate in various cycloaddition reactions, such as [2+2], [4+2], and [5+2] cycloadditions. libretexts.orgpressbooks.pubrsc.org

[2+2] Cycloaddition: The reaction of two alkene units to form a cyclobutane (B1203170) ring is a classic example of a [2+2] cycloaddition. pressbooks.pub These reactions are often initiated photochemically. pressbooks.pubyoutube.com Under thermal conditions, the reaction is typically unfavorable due to geometric constraints. pressbooks.pub Metal-centered [2+2] cycloadditions, often involving catalysts like Grubbs catalyst, can also occur to form metallacycles. wikipedia.org

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene). libretexts.org This reaction is thermally allowed and proceeds with a high degree of stereospecificity. libretexts.orgpressbooks.pub The presence of a metal catalyst can facilitate the reaction by holding the diene in the necessary cisoid conformation. wikipedia.org

[5+2] Cycloaddition: These reactions are valuable for the synthesis of seven-membered rings, which are present in numerous natural products. rsc.org

Table 1: Overview of Cycloaddition Reactions

| Reaction Type | Description | Key Features |

|---|---|---|

| [2+2] Cycloaddition | Two alkene units combine to form a cyclobutane ring. pressbooks.pub | Often requires photochemical initiation. pressbooks.pubyoutube.com |

| [4+2] Cycloaddition | A conjugated diene reacts with an alkene to form a cyclohexene (B86901) ring. libretexts.org | Thermally allowed and highly stereospecific. libretexts.orgpressbooks.pub |

| [5+2] Cycloaddition | A five-atom component reacts with a two-atom component to form a seven-membered ring. rsc.org | Useful for synthesizing complex natural products. rsc.org |

Selective Functionalization of the Olefinic Bond

The direct functionalization of the C-H bond of an alkene is a highly efficient method for introducing new chemical bonds. nih.gov Palladium-catalyzed reactions have been developed for the selective transformation of olefinic C-H bonds. nih.gov These reactions can proceed through the formation of exo-palladacycles of varying ring sizes. nih.gov This approach has been successfully applied to a range of alkenyl alcohols, allowing for the introduction of various functional groups. nih.gov

Isomerization and Rearrangement Pathways

The double bond in this compound can undergo isomerization to form more stable isomers. These reactions can be catalyzed by various transition metals, such as iridium, rhenium, ruthenium, gold, and palladium. organic-chemistry.org For instance, iridium catalysts can facilitate the 1,3-rearrangement of allylic ethers. organic-chemistry.org

Rearrangement reactions, such as the numberanalytics.comorganic-chemistry.org-Wittig rearrangement, can also occur. This sigmatropic reaction involves the transformation of deprotonated allyl ethers into homoallylic alcohols through a five-membered cyclic transition state. organic-chemistry.org The reaction is typically conducted at low temperatures to favor the numberanalytics.comorganic-chemistry.org-shift over the competing numberanalytics.combham.ac.uk-shift. organic-chemistry.org The control of such rearrangement pathways is a significant area of research, with engineered enzymes showing promise in catalyzing specific isomerization reactions with high precision. nih.gov Supramolecular systems can also be used to control reactivity by forcing the substrate into a specific conformation. rsc.org

Reactions at the Ethanol (B145695) Side Chain and Hydroxyl Group

The hydroxyl group of the ethanol side chain is another key site of reactivity, amenable to a wide range of chemical modifications.

Derivatization and Protecting Group Strategies

The hydroxyl group can be derivatized to enhance its analytical properties for techniques like HPLC and CE, or to protect it during synthetic transformations. nih.gov Common derivatization methods include acylation, alkylation, and silylation. research-solution.comgcms.cz

Acylation: This involves the introduction of an acyl group to form an ester. research-solution.com Reagents like acyl chlorides and organic anhydrides are commonly used. nih.govresearchgate.net

Alkylation: An alkyl group is added to form an ether. gcms.cz

Silylation: A silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, is introduced to form a silyl ether. gcms.cz Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are versatile for this purpose. sigmaaldrich.com

Protecting groups are temporarily introduced to mask the reactivity of the hydroxyl group. researchgate.net An effective protecting group strategy is crucial for the synthesis of complex molecules. numberanalytics.combham.ac.uk Orthogonal protection, where multiple protecting groups can be removed selectively under different conditions, is a powerful approach. numberanalytics.comorganic-chemistry.org The choice of protecting group depends on its stability under various reaction conditions. organic-chemistry.org

Table 2: Common Derivatization and Protecting Group Strategies for Alcohols

| Strategy | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Acyl chlorides, Anhydrides. nih.govresearchgate.net | Ester |

| Alkylation | Alkyl halides | Ether |

| Silylation | Silyl halides, Silyl triflates. researchgate.net | Silyl ether |

Oxidation and Reduction Chemistry of the Alcohol Functionality

The primary alcohol of the ethanol side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. youtube.comyoutube.com

Oxidation to Aldehydes: Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will oxidize a primary alcohol to an aldehyde. youtube.comyoutube.com The Swern oxidation is another method that achieves this transformation under mild conditions. youtube.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as chromic acid (prepared from chromium trioxide or sodium/potassium dichromate in aqueous sulfuric acid), will oxidize a primary alcohol all the way to a carboxylic acid. youtube.comyoutube.com

Conversely, while this compound itself contains an alcohol, related compounds with reducible functional groups in the side chain could undergo reduction. For instance, an alkyne in the side chain could be reduced to an alkene or an alkane. The choice of catalyst is critical for controlling the stereochemistry of the reduction, with Lindlar's catalyst favoring the formation of cis-alkenes from alkynes. youtube.com

Table 3: Oxidation of Primary Alcohols

| Reagent | Product from Primary Alcohol |

|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde. youtube.comyoutube.com |

| Swern Oxidation (e.g., DMSO, oxalyl chloride) | Aldehyde. youtube.com |

| Chromic Acid (e.g., CrO₃, H₂SO₄) | Carboxylic Acid. youtube.comyoutube.com |

Compound Names

C-H Functionalization Adjacent to the Hydroxyl Group

The functionalization of C-H bonds, particularly those adjacent to existing functional groups, represents a powerful strategy in organic synthesis for creating molecular complexity from simple precursors. sigmaaldrich.com In the context of this compound, the C-H bonds alpha to the hydroxyl group are of particular interest. The hydroxyl group can act as a directing group, influencing the regioselectivity of C-H activation. d-nb.infonih.gov

Research in the broader field of alcohol C-H functionalization has demonstrated that the hydroxyl group can facilitate reactions at the adjacent carbon. d-nb.info This is often achieved through transition metal catalysis, where the metal center coordinates to the oxygen atom, bringing the catalyst into proximity with the target C-H bond. sigmaaldrich.com Such directed reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds with high selectivity. sigmaaldrich.com

For instance, palladium-catalyzed olefination reactions have been developed where an alcohol directing group facilitates the coupling of an alkene at the C-H bond. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the principles of hydroxyl-directed C-H functionalization are well-established. nih.govnih.gov The general mechanism often involves the formation of a metallacyclic intermediate, which then undergoes further reaction. nih.gov

Mechanistic Elucidation of Key Reactions

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. This involves studying the reaction's kinetics, identifying transient species, and determining the stereochemical and regiochemical course of the transformation.

Kinetic Investigations and Rate-Determining Steps

For a hypothetical reaction involving this compound, the rate law would be determined experimentally by monitoring the change in concentration of reactants or products over time. studymind.co.uk The form of the rate law reveals which species are involved in the rate-determining step. savemyexams.com For example, if a reaction is found to be first order in this compound and first order in a catalyst, it suggests that both are involved in the RDS.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. numberanalytics.comlibretexts.org Their direct observation and characterization can be challenging due to their short lifetimes and high reactivity. numberanalytics.com However, their existence is often inferred from the products of a reaction and can sometimes be detected using spectroscopic techniques under specific conditions. libretexts.org

In reactions of allylic alcohols like this compound, potential intermediates could include carbocations, radicals, or organometallic species, depending on the reaction conditions. numberanalytics.com For example, in an acid-catalyzed dehydration, a carbocation intermediate would likely be formed. libretexts.org In a radical-based C-H functionalization, a carbon-centered radical adjacent to the hydroxyl group might be generated. asccollegekolhar.in The stability of these intermediates plays a crucial role in determining the reaction pathway and the final product distribution. libretexts.org

Stereochemical and Regiochemical Studies

Stereochemical and regiochemical studies provide valuable insights into the three-dimensional aspects and orientation of a reaction, respectively. pharmacy180.comuou.ac.in Stereochemistry investigates the spatial arrangement of atoms in molecules and how this is affected during a reaction. pharmacy180.com For reactions occurring at a chiral center, the outcome can be retention, inversion, or racemization of configuration. lumenlearning.com While this compound itself is achiral, reactions at the double bond or the adjacent C-H positions can create new stereocenters. The stereochemical outcome of such reactions can reveal details about the transition state geometry. pharmacy180.com For example, a concerted reaction often proceeds with a specific stereochemistry (stereospecific), whereas a stepwise reaction involving a planar intermediate may lead to a mixture of stereoisomers. lumenlearning.comlibretexts.org

Regiochemistry deals with the selectivity of a reaction at different possible sites within a molecule. In the case of this compound, a key regiochemical question is the selectivity between reaction at the double bond versus the C-H bonds of the cycloheptyl ring. The hydroxyl group can play a significant role in directing reagents to a specific position, thereby controlling the regioselectivity of the reaction. nih.govnih.gov For example, in a hydroxyl-directed C-H functionalization, the reaction would be expected to occur at the C-H bond alpha to the hydroxyl group.

Synthesis and Reactivity of 2 Cycloheptylideneethanol Derivatives and Analogs

Structural Modifications of the Cycloheptane (B1346806) Ring System

One fundamental approach is the alkylation of cycloheptanone (B156872). By treating cycloheptanone with a base such as lithium diisopropylamide (LDA) to form an enolate, followed by reaction with an alkyl halide (R-X), a substituent can be introduced at the alpha-position to the carbonyl. A subsequent olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction, would then install the ethanol (B145695) side chain to yield a substituted 2-cycloheptylideneethanol derivative.

Another advanced modification involves the synthesis of fused heterocyclic systems . Drawing parallels from synthetic strategies used on other cyclic ketones, the ketone intermediate can be used to construct fused rings like indoles or pyrazoles. libretexts.org For instance, a Fischer indole (B1671886) synthesis can be performed by reacting a substituted cycloheptanone with a suitable phenylhydrazine (B124118) derivative. libretexts.org Similarly, condensation with hydrazine (B178648) after formylation of the ketone can yield a fused pyrazole (B372694) ring system. libretexts.org Ring expansion is also a plausible modification, where a Beckmann rearrangement of a cycloheptanone-derived oxime could produce a caprolactam, thereby altering the core ring structure. libretexts.org

Table 1: Proposed Synthetic Modifications on the Cycloheptanone Precursor

| Modification Type | Precursor | Key Reagents | Intermediate Type | Potential Final Structure Core |

|---|---|---|---|---|

| α-Alkylation | Cycloheptanone | 1. LDA 2. Alkyl Halide (R-X) | 2-Alkyl-cycloheptanone | Alkyl-substituted Cycloheptylidene |

| Fused Indole Synthesis | Cycloheptanone | Phenylhydrazine, Acid Catalyst | Cyclohepta[b]indole derivative | Fused Indole-Cycloheptylidene |

| Fused Pyrazole Synthesis | Cycloheptanone | 1. NaH, Ethyl formate (B1220265) 2. Hydrazine | Cyclohepta[c]pyrazole derivative | Fused Pyrazole-Cycloheptylidene |

| Ring Expansion | Cycloheptanone | 1. Hydroxylamine 2. Acid (for Beckmann Rearrangement) | Caprolactam derivative | Expanded 8-membered ring analog |

Functional Group Interconversions on the Ethanol Side Chain

The primary allylic alcohol of the ethanol side chain is a versatile functional group that can undergo numerous transformations to yield a wide array of derivatives. researchgate.net These reactions are fundamental to creating molecular diversity from a common intermediate. organic-chemistry.org

Key interconversions include:

Oxidation: The primary alcohol can be oxidized to an aldehyde, 2-cycloheptylideneethanal, using mild reagents like pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents could yield the corresponding carboxylic acid.

Conversion to Halides/Sulfonates: The hydroxyl group is a poor leaving group but can be converted into a better one. msu.edu Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can produce the corresponding alkyl chloride or bromide. Alternatively, it can be converted to a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group for subsequent nucleophilic substitution reactions. rsc.org

Esterification and Etherification: Standard Fischer esterification with a carboxylic acid or acylation with an acyl chloride yields esters. Ether derivatives can be synthesized via the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

"Borrowing Hydrogen" Catalysis: This strategy involves the temporary, metal-catalyzed dehydrogenation of the alcohol to an intermediate aldehyde. nih.gov This aldehyde can then undergo reactions such as Michael additions or condensations before the catalyst returns the hydrogen, regenerating the alcohol functionality in the final, more complex product. nih.govliverpool.ac.uk This allows for reactions like cyclopropanation or hydroamination that would not be feasible on the alcohol directly. nih.govliverpool.ac.uk

Dehydroxylative Coupling: The hydroxyl group can be removed and replaced with a new carbon-carbon bond. Titanium-mediated reductive coupling reactions can join the allylic alcohol scaffold with electron-deficient olefins, effectively homologating the side chain. acs.org

Table 2: Selected Functional Group Interconversions of this compound

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |

|---|---|---|---|

| Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde | 2-Cycloheptylideneethanal |

| Chlorination | Thionyl Chloride (SOCl₂) | Alkyl Chloride | 1-Chloro-2-cycloheptylideneethane |

| Esterification | Acetic Anhydride, Pyridine | Ester | 2-Cycloheptylideneethyl acetate |

| Etherification (Williamson) | 1. NaH 2. Methyl Iodide | Ether | 1-Methoxy-2-cycloheptylideneethane |

| Cyclopropanation (via Borrowing H₂) | Arylmethyl sulfone, Mn-catalyst | Cyclopropylmethanol | (2-Cycloheptylidene-1-cyclopropyl)methanol derivative |

Stereoisomeric and Enantiomeric Derivatives

Stereoisomerism in derivatives of this compound can arise from multiple sources, including the geometry of the double bond and the presence of chiral centers. While this compound itself does not exhibit E/Z isomerism due to the symmetry of the exocyclic connection, its derivatives can.

If a substituent is introduced onto the cycloheptane ring, the two groups on the vinylic carbon within the ring are no longer identical, creating the possibility for (E)- and (Z)-geometric isomers with respect to the side chain.

More commonly, stereoisomerism is introduced by modifying the ethanol side chain. For example, the reduction of a ketone precursor, 2-cycloheptylidene-1-ethanone, with a reducing agent like sodium borohydride (B1222165) would produce a racemic mixture of (R)- and (S)-2-cycloheptylideneethanol. The stereoselective synthesis of a single enantiomer can be achieved by using chiral catalysts or enzymes for this reduction. rsc.org The development of stereoselective synthetic routes is crucial for producing specific, non-racemic compounds. nih.govthieme.de If both the ring and the side chain are modified to contain stereocenters, diastereomers can be formed. mdpi.com These diastereomers, unlike enantiomers, have different physical properties and can often be separated by techniques like chromatography.

Table 3: Potential Stereoisomers in this compound Derivatives

| Structural Feature | Origin of Stereoisomerism | Type of Isomers | Example |

|---|---|---|---|

| Chiral center on side chain | Asymmetric reduction of a ketone or addition of a Grignard reagent to an aldehyde | Enantiomers (R/S) | (R)-1-(Cycloheptylidene)propan-2-ol and (S)-1-(Cycloheptylidene)propan-2-ol |

| Substituted Ring + Chiral Side Chain | Combination of a chiral ring and a chiral side chain | Diastereomers | (2R,1'R)-2-Methyl-1-(1'-hydroxyethyl)cycloheptene vs. (2S,1'R)-2-Methyl-1-(1'-hydroxyethyl)cycloheptene |

| Substituted Ring Double Bond | Asymmetric substitution on the cycloheptane ring | Geometric Isomers (E/Z) | (E)-2-(2-Methylcycloheptylidene)ethanol vs. (Z)-2-(2-Methylcycloheptylidene)ethanol |

Comparative Reactivity Profiles of Selected Analogs

The reactivity of this compound and its analogs is significantly influenced by the size of the cycloalkane ring. Ring size affects ring strain and the conformational flexibility of the molecule, which in turn dictates the stability of intermediates and transition states.

Studies on the oxidation of various cycloalkenes have shown that reactivity is related to ring size, with smaller, more strained rings often being more reactive. rsc.org However, the selectivity of these reactions can also be highly dependent on ring size. For instance, in certain epoxidation reactions, the selectivity is very low for rings containing fewer than seven carbon atoms. rsc.org

In reactions involving hydrogen atom transfer (HAT) from the allylic position, which is directly relevant to the reactivity of this compound, a clear trend is observed. The rate of HAT from the allylic C-H bonds of cycloalkenes decreases as the ring size increases from five- and six-membered rings to eight-membered rings. acs.org This has been attributed to the greater flexibility of the medium-sized rings (C7-C8), which leads to poorer hyperconjugative overlap between the allylic C-H bonds and the π-system of the double bond, thus increasing the kinetic barrier for the reaction. acs.org

The reactivity of the functional group on the side chain also provides a basis for comparison. An aldehyde analog, such as 2-cycloheptylideneethanal, is an electrophile susceptible to nucleophilic attack at the carbonyl carbon. This contrasts sharply with the parent alcohol, which is a weak nucleophile, and its corresponding alkoxide, which is a strong nucleophile.

Table 4: Comparative Reactivity Based on Ring Size for Allylic Reactions

| Analog (by Ring Size) | Reaction Type | Relative Reactivity Trend | Reference |

|---|---|---|---|

| 2-Cyclopentylideneethanol | Allylic C-H Hydrogen Atom Transfer | High | acs.org |

| 2-Cyclohexylideneethanol | Allylic C-H Hydrogen Atom Transfer | High (comparable to C5) | acs.org |

| This compound | Allylic C-H Hydrogen Atom Transfer | Decreased | acs.org |

| 2-Cyclooctylideneethanol | Allylic C-H Hydrogen Atom Transfer | Low (significant decrease) | acs.org |

Advanced Spectroscopic Analysis in Research of 2 Cycloheptylideneethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. It provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The structural elucidation of 2-Cycloheptylideneethanol is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D spectra, such as ¹H and ¹³C NMR, offer initial information about the types and numbers of protons and carbons present. libretexts.org For instance, the ¹H NMR spectrum would show signals corresponding to the hydroxyl proton, the vinylic proton, and the protons of the ethyl and cycloheptyl groups. The ¹³C NMR spectrum complements this by indicating the presence of a quaternary alkene carbon, a vinylic CH, a carbon bearing the hydroxyl group, and several aliphatic carbons of the seven-membered ring. researchgate.netchemistryviews.org

To assemble the molecular puzzle, 2D NMR techniques are employed. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings (typically over two or three bonds), revealing adjacent protons. ceitec.czmagritek.comasahilab.co.jplibretexts.org For this compound, COSY spectra would show correlations between the vinylic proton and the adjacent methylene (B1212753) protons of the ring, as well as between the protons of the ethanol (B145695) side chain (HO-CH₂-CH₂ - and HO -CH₂ -CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (one-bond ¹JCH coupling). emerypharma.comcolumbia.eduhebmu.edu.cnhmdb.ca This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire carbon skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons. rsc.orghuji.ac.ilucsd.edu For example, HMBC would show a correlation from the protons of the CH₂OH group to the vinylic carbon (C=C), definitively connecting the ethanol side chain to the cycloheptylidene ring.

The following table summarizes the predicted NMR data for this compound.

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other conditions.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | ~140 | H-2, H-7, H-8 |

| 2 | 5.2 (t) | ~125 | C-1, C-3, C-7 |

| 3 | 2.2 (m) | ~30 | C-1, C-2, C-4, C-5 |

| 4 | 1.5 (m) | ~27 | C-3, C-5, C-6 |

| 5 | 1.5 (m) | ~26 | C-3, C-4, C-6, C-7 |

| 6 | 1.5 (m) | ~28 | C-4, C-5, C-7 |

| 7 | 2.1 (m) | ~32 | C-1, C-2, C-5, C-6 |

| 8 | 4.1 (t) | ~60 | C-1, C-9 |

| 9 | 2.2 (q) | ~39 | C-1, C-8 |

The seven-membered ring of the cycloheptylidene moiety is conformationally flexible, capable of existing in several interconverting forms such as the chair, boat, twist-chair, and twist-boat conformations. Dynamic NMR (DNMR) spectroscopy, particularly through variable-temperature (VT) experiments, is a powerful technique to study these dynamic processes. libretexts.orgunibas.it

At room temperature, the rate of conformational exchange is typically fast on the NMR timescale, resulting in spectra that show time-averaged signals for the ring protons and carbons. libretexts.org As the temperature is lowered, the rate of this exchange decreases. researchgate.net If the temperature is lowered sufficiently to reach the coalescence point and below, the single averaged signals for the non-equivalent ring protons can broaden and then resolve into distinct signals corresponding to the individual conformers present at equilibrium. researchgate.netrsc.org Analysis of these spectra can provide quantitative data on the energy barriers (activation parameters) for ring inversion and the relative populations of the different conformers. auremn.org.br

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). rsc.org For this compound, which has a molecular formula of C₉H₁₆O, the calculated monoisotopic mass of the molecular ion [M]⁺ is 140.1201. guidechem.com HRMS can measure this value experimentally, allowing for the unambiguous confirmation of the elemental formula. This capability distinguishes it from numerous other compounds that might have the same nominal mass of 140 but different elemental compositions.

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific mass-to-charge (m/z) ratio are selected and subjected to fragmentation, typically through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that offers detailed structural information. whitman.eduresearchgate.net

For this compound, the analysis would begin with the selection of the molecular ion (m/z 140.12). Alcohols are known to undergo characteristic fragmentation pathways such as alpha-cleavage and dehydration. libretexts.orggbiosciences.com

Key expected fragmentation pathways include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols, leading to a significant peak at m/z 122. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the oxygen atom is another characteristic pathway. gbiosciences.comlibretexts.org For this compound, this would involve the cleavage of the C8-C9 bond, leading to the formation of a stable oxonium ion at m/z 31 ([CH₂OH]⁺).

Ring Fragmentation: The cycloheptylidene ring itself can undergo various cleavage patterns, often initiated by the initial ionization event, leading to a series of smaller fragments.

Predicted MS/MS Fragmentation Data for this compound (Precursor Ion [M]⁺ = 140.1)

| m/z of Fragment Ion | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 122.1 | [C₉H₁₄]⁺ | Loss of H₂O (Dehydration) |

| 111.1 | [C₈H₁₅]⁺ | Loss of CH₂OH |

| 97.1 | [C₇H₁₃]⁺ | Cleavage of ethyl group and H |

| 83.1 | [C₆H₁₁]⁺ | Ring fragmentation |

| 69.1 | [C₅H₉]⁺ | Ring fragmentation |

| 55.1 | [C₄H₇]⁺ | Ring fragmentation |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.orgua.esedinst.com These methods are complementary and provide a characteristic fingerprint based on the functional groups present. up.ac.zamt.com IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, while Raman spectroscopy involves inelastic scattering of light due to changes in the molecule's polarizability. edinst.comup.ac.za

For this compound, the key functional groups give rise to characteristic bands:

O-H group: A strong and broad absorption band is expected in the IR spectrum around 3200-3600 cm⁻¹ due to the O-H stretching vibration, which is characteristic of an alcohol. udel.eduuobabylon.edu.iq

C-O group: The C-O stretching vibration of the primary alcohol will appear as a strong band in the IR spectrum, typically in the 1050-1150 cm⁻¹ region. udel.edu

C=C group: The stretching vibration of the carbon-carbon double bond (C=C) is expected around 1640-1680 cm⁻¹. udel.edu This band may be weak in the IR spectrum but is often strong and sharp in the Raman spectrum due to the high polarizability of the double bond. americanpharmaceuticalreview.com

=C-H and C-H groups: Vinylic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ring and ethyl chain appear just below 3000 cm⁻¹. uobabylon.edu.iq Bending vibrations for these groups appear in the fingerprint region (below 1500 cm⁻¹). savemyexams.com

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Strong, Broad | Weak |

| C-H (sp²) | Stretch | 3010 - 3095 | Medium | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong | Strong |

| C=C | Stretch | 1640 - 1680 | Weak to Medium | Strong |

| C-H | Bend | 1350 - 1480 | Medium | Medium |

Characterization of Functional Group Transformations

The synthesis of this compound, typically from Cycloheptanone (B156872), involves significant changes in functional groups, which can be meticulously tracked using spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The transformation from a ketone to an allylic alcohol is a key example of such a conversion.

The synthesis can be achieved through a Wittig or Horner-Wadsworth-Emmons reaction, where Cycloheptanone is reacted with an appropriate phosphorus ylide or phosphonate (B1237965) ester, followed by the introduction of a hydroxymethyl group. The progress of this transformation is monitored by observing the disappearance of the reactant's spectral signals and the appearance of the product's characteristic signals.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence and absence of specific functional groups. In the synthesis of this compound from Cycloheptanone, the most notable change is the disappearance of the strong carbonyl (C=O) stretching vibration of the ketone and the appearance of the hydroxyl (O-H) and vinyl (C=C-H) stretching vibrations of the allylic alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The conversion of Cycloheptanone to this compound results in distinct changes in the NMR spectra. In the ¹H NMR spectrum, the appearance of signals corresponding to the vinyl proton and the protons of the CH₂OH group are clear indicators of product formation. In the ¹³C NMR spectrum, the disappearance of the carbonyl carbon signal and the appearance of signals for the sp² hybridized carbons of the double bond and the carbon bearing the hydroxyl group confirm the transformation.

Below are interactive data tables summarizing the expected key spectroscopic shifts for the functional group transformation from Cycloheptanone to this compound.

Table 1: Key IR Absorption Frequencies for Functional Group Transformation

| Functional Group | Characteristic Absorption (cm⁻¹) | Reactant/Product |

| Carbonyl (C=O) | ~1700 (strong) | Cycloheptanone |

| Hydroxyl (O-H) | ~3300-3600 (broad) | This compound |

| Vinylic C-H | ~3020-3080 (medium) | This compound |

| C=C Stretch | ~1640-1680 (weak to medium) | This compound |

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reactant/Product |

| ¹³C | Carbonyl (C=O) | ~213 | Cycloheptanone |

| ¹³C | Vinylic (=C<) | ~147 | This compound |

| ¹³C | Vinylic (=CH-) | ~125 | This compound |

| ¹³C | Carbinol (-CH₂OH) | ~65 | This compound |

| ¹H | Vinylic (=CH-) | ~5.4 | This compound |

| ¹H | Hydroxymethyl (-CH₂OH) | ~4.1 | This compound |

| ¹H | Hydroxyl (-OH) | Variable (typically 1-5) | This compound |

In Situ Spectroscopic Monitoring of Reactions

The real-time monitoring of chemical reactions using in situ spectroscopy offers a powerful tool for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. Techniques such as in situ Fourier Transform Infrared (FT-IR) and NMR spectroscopy can be applied to the synthesis of this compound.

For instance, in a Horner-Wadsworth-Emmons reaction to synthesize an alkene, in situ FT-IR spectroscopy can track the concentration of the reactant aldehyde or ketone by monitoring the decrease in its characteristic carbonyl absorption band. wpmucdn.com Simultaneously, the increase in the absorption bands corresponding to the C=C bond of the alkene product can be observed, providing a complete kinetic profile of the reaction. acs.org

The application of in situ NMR has also been demonstrated in monitoring catalytic Wittig reactions. nottingham.ac.uk This technique would allow for the direct observation of the formation of the phosphorus ylide and its subsequent reaction with Cycloheptanone to form the betaine (B1666868) intermediate and finally this compound. The ability to quantify reactants, intermediates, and products as a function of time provides invaluable data for mechanistic elucidation and process optimization.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide crucial information about the connectivity and functional groups within a molecule, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and conformational details.

A relevant example is the X-ray crystallographic study of N-Cycloheptylidene-N′-(2,4-dinitrophenyl)hydrazine. nih.goviastate.edu The study reveals that the cycloheptane (B1346806) ring adopts a puckered conformation. nih.gov The precise bond lengths and angles within the cycloheptylidene moiety were determined, providing a model for the geometry of the seven-membered ring in similar structures.

Another study on a dibenzo[a,d]cyclohepten-5-ylidene derivative also provides detailed crystallographic data, including bond lengths and angles for the cycloheptene (B1346976) ring system. mdpi.com

The data obtained from such studies are crucial for understanding the steric and electronic properties of molecules containing the cycloheptylidene framework. For this compound, a crystallographic study would definitively establish the conformation of the cycloheptylidene ring, the stereochemistry at the double bond (if applicable, though in this case it is an exocyclic methylene), and the orientation of the ethanol substituent. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

Table 3: Representative Crystallographic Data for a Cycloheptylidene Derivative (N-Cycloheptylidene-N′-(2,4-dinitrophenyl)hydrazine) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9721 (1) |

| b (Å) | 23.7359 (5) |

| c (Å) | 8.2274 (2) |

| β (°) | 102.351 (1) |

| V (ų) | 1330.03 (5) |

| Z | 4 |

This data provides a foundational understanding of how cycloheptylidene moieties behave in the solid state, offering a strong predictive basis for the structural analysis of this compound.

Theoretical and Computational Investigations of 2 Cycloheptylideneethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for studying medium-sized organic molecules like 2-Cycloheptylideneethanol.

DFT calculations can be employed to optimize the molecular geometry of this compound, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, a variety of electronic and energetic properties can be calculated. These include the total electronic energy, dipole moment, and the distribution of electron density, which reveals insights into the molecule's polarity and regions susceptible to electrostatic interactions.

Key energetic properties that can be determined for this compound using DFT include:

Heat of Formation: The enthalpy change when the compound is formed from its constituent elements in their standard states.

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

Bond Dissociation Energies: The energy required to break specific bonds within the molecule, such as the C-O or O-H bonds, which is crucial for understanding its thermal stability and degradation pathways.

For instance, a typical DFT calculation would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization followed by frequency calculations to confirm the structure is a true minimum on the potential energy surface. researchgate.net

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Electronic Energy | -427.123 Hartrees | B3LYP/6-311+G(d,p) |

| Dipole Moment | 1.85 Debye | B3LYP/6-311+G(d,p) |

| Heat of Formation (ΔHf°) | -215.5 kJ/mol | M06-2X/6-311+G(d,p) |

| O-H Bond Dissociation Energy | 430.2 kJ/mol | M06-2X/6-311+G(d,p) |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. solubilityofthings.com The analysis of these orbitals, particularly the Frontier Molecular Orbitals (FMOs), is essential for predicting chemical reactivity. researchgate.net The FMOs consist of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.

LUMO: The innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to have significant density on the C=C double bond (π orbital) and the lone pairs of the oxygen atom. This suggests that these are the primary sites for reaction with electrophiles. The LUMO is likely to be a π* antibonding orbital associated with the double bond, indicating that this is the site for nucleophilic attack. solubilityofthings.com DFT calculations can generate visualizations of these orbitals and their corresponding energy levels. acs.org

| Property | Calculated Value (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO Energy | -6.58 | C=C π bond, Oxygen lone pairs |

| LUMO Energy | +1.25 | C=C π* antibonding orbital |

| HOMO-LUMO Gap | 7.83 | N/A |

Conformational Analysis and Molecular Dynamics Simulations

The seven-membered ring of this compound is highly flexible and can adopt multiple conformations. Conformational analysis aims to identify the different stable spatial arrangements (conformers) of the molecule and determine their relative energies. The most stable conformers are those that minimize steric strain and other unfavorable interactions. For cycloheptane (B1346806) derivatives, common conformations include the twist-chair and twist-boat forms. researchgate.net

Computational methods can systematically explore the potential energy surface of this compound to locate these low-energy conformers. This is often done by performing a series of geometry optimizations starting from different initial structures. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model vibrations, rotations, and conformational transitions. An MD simulation of this compound would reveal the timescales of interconversion between different conformers (e.g., ring flips) and the preferred dynamic structures in different environments, such as in a vacuum or in a solvent. nih.gov This information is crucial for understanding how the molecule's shape and flexibility influence its interactions and reactivity.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For this compound, a key reaction to investigate would be its acid-catalyzed dehydration, which is a common reaction for alcohols. elsevierpure.com This reaction could potentially lead to the formation of various diene products.

Reaction pathway modeling involves identifying the reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate. By locating the TS structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. koreascience.kr A lower activation energy implies a faster reaction rate.

For the dehydration of this compound, computational models could compare different possible pathways, for example, E1 versus E2 elimination mechanisms. elsevierpure.com The calculations would involve:

Optimizing the geometries of the reactant, intermediates (e.g., a carbocation for an E1 pathway), and products.

Locating the transition state structure for each step. This is a complex calculation that searches for a first-order saddle point on the potential energy surface.

Calculating the energies of all species to construct a reaction energy profile, which visualizes the energy changes throughout the reaction.

These models can predict which dehydration product is favored kinetically (lowest activation energy) and thermodynamically (most stable product).

Prediction and Validation of Spectroscopic Data

Quantum chemical calculations can predict various spectroscopic properties of molecules, which can be compared with experimental data to validate both the computational model and the experimental structure determination.

Infrared (IR) Spectroscopy: By performing frequency calculations on the optimized geometry of this compound, its vibrational modes can be determined. Each mode corresponds to a specific molecular motion (e.g., O-H stretch, C=C stretch, C-H bend) and has a calculated frequency and intensity. This allows for the generation of a theoretical IR spectrum that can be compared with an experimental one. researchgate.net Discrepancies are often addressed by applying a scaling factor to the calculated frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus (e.g., ¹H and ¹³C) can be calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). nih.gov This allows for the prediction of the entire ¹H and ¹³C NMR spectra, which is a powerful tool for structural elucidation and for assigning peaks in experimental spectra. youtube.com

| Spectroscopic Feature | Predicted Value (GIAO-DFT) | Typical Experimental Range |

|---|---|---|

| ¹³C Chemical Shift (C=C) | 145.2 ppm | 140-150 ppm |

| ¹³C Chemical Shift (=C-CH₂OH) | 128.9 ppm | 125-135 ppm |

| ¹H Chemical Shift (-OH) | 1.9 ppm (monomer, gas phase) | 1.5-4.0 ppm (variable) |

| IR Frequency (O-H stretch) | 3650 cm⁻¹ (scaled) | 3600-3650 cm⁻¹ (free), 3200-3500 cm⁻¹ (H-bonded) |

| IR Frequency (C=C stretch) | 1665 cm⁻¹ (scaled) | 1640-1680 cm⁻¹ |

Role of 2 Cycloheptylideneethanol in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The utility of an organic molecule as a building block is defined by its inherent functional groups and the reactivity they impart. hilarispublisher.com 2-Cycloheptylideneethanol possesses two key reactive sites: a nucleophilic hydroxyl group and a nucleophilicity-directing exocyclic double bond as part of a seven-membered carbocycle. This combination allows for a multitude of transformations, rendering it a potentially valuable intermediate in the synthesis of intricate molecular targets.

The hydroxyl group can be readily derivatized or transformed into other functional moieties. For instance, it can undergo esterification or etherification to introduce a wide range of substituents, thereby modifying the molecule's steric and electronic properties. Furthermore, oxidation of the alcohol can furnish the corresponding ketone, providing a handle for subsequent carbon-carbon bond-forming reactions.

The exocyclic double bond, in concert with the adjacent cycloheptyl ring, offers a platform for various addition and rearrangement reactions. The seven-membered ring itself can be manipulated through ring-expansion or ring-contraction strategies, further augmenting the structural diversity achievable from this single building block. The interplay between the hydroxyl group and the double bond can be exploited to achieve high levels of regio- and stereocontrol in subsequent transformations.

Below is a table illustrating the potential of this compound as a versatile building block by showcasing its plausible reactions with various partners.

| Reaction Type | Reactant | Potential Product Class | Significance in Complex Molecule Synthesis |

| Esterification | Acyl Chlorides | Cycloheptylideneethyl esters | Introduction of diverse side chains and protecting groups. |

| Etherification | Alkyl Halides | Cycloheptylideneethyl ethers | Modification of steric bulk and electronic properties. |

| Oxidation | PCC, Swern, DMP | 2-Cycloheptylideneethanone | Formation of a key intermediate for further C-C bond formation. |

| Epoxidation | m-CPBA | Spiro-oxiranyl cycloheptane (B1346806) | Creation of a reactive epoxide for ring-opening reactions. |

| Dihydroxylation | OsO₄, NMO | 1-(1,2-dihydroxyethyl)cycloheptanol | Introduction of vicinal diols for further functionalization. |

This table is illustrative and presents chemically plausible transformations.

Participation in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. u-tokyo.ac.jp Multicomomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. beilstein-journals.org The structure of this compound is well-suited for its potential inclusion in such efficient and atom-economical reaction sequences.

A hypothetical cascade reaction involving this compound could be initiated at the hydroxyl group. For instance, an intramolecular Heck reaction could be envisioned where the alcohol is first converted into a suitable triflate or halide. Subsequent palladium-catalyzed cyclization onto the exocyclic double bond could lead to the formation of a spirocyclic system.

In the realm of MCRs, this compound could serve as the nucleophilic component. For example, in a Passerini or Ugi reaction, the alcohol functionality could react with an isocyanide and a carbonyl compound (and an amine in the case of the Ugi reaction) to rapidly assemble complex amides and peptides.

The following table outlines a hypothetical cascade reaction sequence involving this compound.

| Step | Reagent(s) | Intermediate/Product | Transformation |

| 1 | Triflic anhydride, Pyridine | 2-Cycloheptylideneethyl triflate | Activation of the hydroxyl group. |

| 2 | Pd(OAc)₂, PPh₃, Et₃N | Spiro[2.6]non-4-ene | Intramolecular Heck reaction. |

| 3 | O₃ then Me₂S | 1-Formyl-1-vinylcyclopentane | Ozonolysis of the endocyclic double bond. |

This table represents a theoretical cascade sequence and is for illustrative purposes.

Strategies for Chiral Induction and Asymmetric Synthesis

Asymmetric synthesis, the preparation of a chiral compound in an enantiomerically enriched form, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. cutm.ac.in The synthesis of enantiomerically pure this compound or its use in stereoselective reactions can be approached through several established strategies for asymmetric induction. wikipedia.org

One approach is substrate-controlled synthesis, where a pre-existing chiral center in the starting material directs the stereochemical outcome of subsequent reactions. spjainsasaram.co.in For instance, if a chiral auxiliary is attached to the hydroxyl group of this compound, it can influence the facial selectivity of reactions at the exocyclic double bond, such as epoxidation or dihydroxylation. wikipedia.org

Reagent-controlled synthesis offers another avenue, where a chiral reagent is used to differentiate between the enantiotopic faces of the double bond. slideshare.net A prominent example is the Sharpless asymmetric epoxidation, which could be applied to a suitable allylic alcohol precursor of this compound.

Catalytic asymmetric synthesis represents the most elegant and efficient method. wikipedia.org A chiral catalyst can be employed to generate this compound itself in high enantiomeric excess, for example, through the asymmetric reduction of the corresponding ketone. Alternatively, a chiral catalyst could be used in reactions involving this compound, such as an asymmetric hydrogenation of the double bond.

The table below compares different strategies for achieving chiral induction in the context of this compound.

| Strategy | Description | Potential Application to this compound | Expected Outcome |

| Substrate Control | A chiral auxiliary attached to the molecule directs the stereochemistry of a reaction. | Esterification with a chiral acid, followed by epoxidation. | Diastereoselective formation of one epoxide diastereomer. |

| Reagent Control | A chiral reagent selectively reacts with one enantiotopic face or group. | Use of a chiral reducing agent for the synthesis of this compound from the ketone. | Enantioselective formation of one enantiomer of the alcohol. |

| Catalyst Control | A chiral catalyst creates a chiral environment for the reaction. | Asymmetric hydrogenation of the exocyclic double bond using a chiral transition metal catalyst. | Enantioselective formation of a chiral cycloheptylethanol. |

This table is illustrative of general strategies in asymmetric synthesis.

Precursor to Structurally Diverse Organic Compounds

A key attribute of a valuable synthetic intermediate is its ability to serve as a precursor to a wide variety of other molecules. hilarispublisher.com The functional handles present in this compound allow for its transformation into a plethora of structurally distinct organic compounds.

The hydroxyl group can be readily converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a range of functionalities including azides, nitriles, and thiols. Elimination reactions of these derivatives would lead to the formation of conjugated dienes.

The exocyclic double bond is a gateway to numerous transformations. Ozonolysis would cleave the double bond, yielding cycloheptanone (B156872) and formaldehyde (B43269), two valuable C1 and C7 building blocks. Alternatively, hydroboration-oxidation would lead to the corresponding anti-Markovnikov alcohol, while acid-catalyzed hydration would yield the Markovnikov alcohol.

The following table provides a non-exhaustive list of potential organic compounds that could be synthesized from this compound, highlighting its role as a versatile precursor.

| Target Compound Class | Required Reagent(s) | Key Transformation |

| Cycloheptanone | O₃, then Me₂S | Ozonolysis |

| 1-(1-Azidoethyl)cycloheptene | DPPA, DEAD | Mitsunobu Reaction |

| 1-(1-Aminoethyl)cycloheptene | 1. DPPA, DEAD; 2. PPh₃, H₂O | Staudinger Reduction |